6-Benzylcyclohexa-2,4-dien-1-one
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Overview
Description
6-Benzylcyclohexa-2,4-dien-1-one is an organic compound characterized by a benzyl group attached to a cyclohexa-2,4-dienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylcyclohexa-2,4-dien-1-one typically involves the reaction of benzyl chloride with cyclohexa-2,4-dienone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride ion by the cyclohexa-2,4-dienone moiety .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Benzylcyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl-substituted quinones.
Reduction: Reduction reactions can convert the dienone structure to a cyclohexanone derivative.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the dienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Benzyl-substituted quinones.
Reduction: Cyclohexanone derivatives.
Substitution: Various substituted benzyl and dienone derivatives.
Scientific Research Applications
6-Benzylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzylcyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Similar structure with different substituents.
Cyclohexa-2,4-dien-1-one derivatives: Various derivatives with different functional groups attached to the dienone ring.
Uniqueness
6-Benzylcyclohexa-2,4-dien-1-one is unique due to its specific benzyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research .
Properties
CAS No. |
195970-42-4 |
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Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
6-benzylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H12O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,12H,10H2 |
InChI Key |
RLVUACSSHRFWSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C=CC=CC2=O |
Origin of Product |
United States |
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